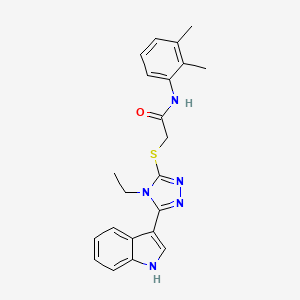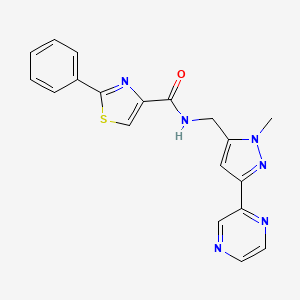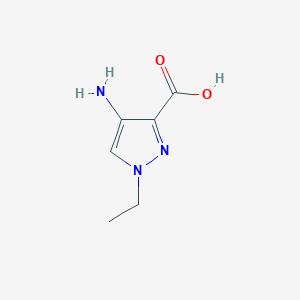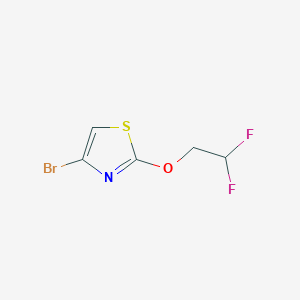
(E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .科学的研究の応用
1. Synthesis and Characterization in Medicinal Chemistry
A significant application of sulfonamide compounds, similar to (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide, is in the field of medicinal chemistry. Sulfonamides are integral in the development of new drugs due to their unique chemical properties. For instance, in the discovery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, sulfonamide compounds have been used in structure-based drug design, showing potential in cognitive enhancement for schizophrenia patients (Shaffer et al., 2015).
2. Inhibitory Effects in Biochemical Studies
Sulfonamide derivatives have been extensively studied for their inhibitory effects on various enzymes. For example, the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have led to the identification of potent and selective cyclooxygenase-2 (COX-2) inhibitors (Hashimoto et al., 2002). This is crucial in developing therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis.
3. Chemical Synthesis and Reactivity
In chemical synthesis, sulfonamides like (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide are used as intermediates and reagents. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used in the electrophilic cyanation of aryl and heteroaryl bromides, demonstrating its versatility in synthesizing various benzonitriles (Anbarasan et al., 2011).
4. Catalysis and Material Science Applications
Sulfonamide compounds have found applications in catalysis and material science. For example, sulfonamide-substituted iron phthalocyanine has been designed considering solubility, stability, and oxidative conditions. Such compounds are used as catalysts in oxidation reactions, such as in the oxidation of olefins (Işci et al., 2014).
5. Photophysical Properties for Biomedical Applications
Sulfonamide derivatives are also investigated for their photophysical properties. For instance, fluorescent photoswitchable diarylethenes containing sulfonamide groups have been developed for biomedical applications like bioimaging and superresolution microscopy (Roubinet et al., 2017).
作用機序
Target of Action
The primary targets of (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide are currently unknown. The compound, also known as AKOS007911471, EN300-6530645, or Z1147299988, is a chemical entity that may interact with various biological targets. The identification of these targets is a crucial step in understanding the compound’s mechanism of action .
Mode of Action
The mode of action of (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. These interactions could potentially alter the function of the target, leading to downstream effects .
Biochemical Pathways
The biochemical pathways affected by (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide are currently unknown. The compound may influence various pathways depending on its targets and mode of action. Understanding these pathways can provide insights into the compound’s effects and potential therapeutic applications .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, how it is processed in the body, and how it reaches its targets .
Result of Action
The molecular and cellular effects of (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide’s action are currently unknown. These effects are likely dependent on the compound’s targets and mode of action. Understanding these effects can provide insights into the compound’s potential therapeutic benefits or adverse effects .
Action Environment
The action environment of (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The specific environmental factors that influence this compound’s action are currently unknown .
Safety and Hazards
特性
IUPAC Name |
(E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-14(2)17(16-10-6-7-11-16)20(18,19)13-12-15-8-4-3-5-9-15/h3-5,8-9,12-14,16H,6-7,10-11H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHOSJZUFNKACR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C1CCCC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)
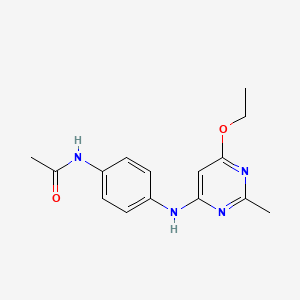
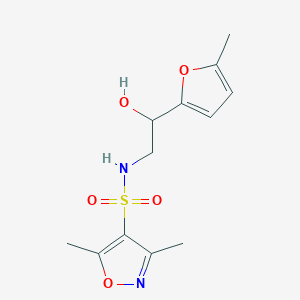
![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)
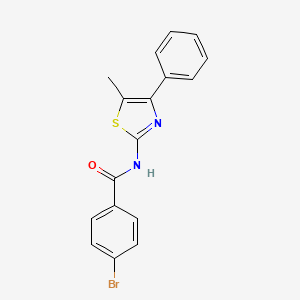
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2757633.png)
